

Physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)anisole

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Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)anisole

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An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **3-Fluoro-5-(trifluoromethyl)anisole**, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of the fluoro and trifluoromethyl groups on the anisole scaffold imparts unique electronic and lipophilic characteristics, making it a valuable building block in the design of novel bioactive molecules and functional materials. This document details available data on its properties, outlines a potential synthetic pathway, and discusses its reactivity and thermal stability based on the known behavior of related structures. While experimental data for this specific molecule is limited in the public domain, this guide consolidates predicted data and information from analogous compounds to provide a foundational resource for researchers.

Physical and Chemical Properties

Quantitative data for **3-Fluoro-5-(trifluoromethyl)anisole** is primarily based on predicted values. These properties are summarized in the table below, providing a baseline for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₈ H ₆ F ₄ O	[1]
Molecular Weight	194.13 g/mol	[1]
Boiling Point	146.3 ± 40.0 °C (Predicted)	[2]
Density	1.284 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	52 °C (126 °F) (Predicted)	[2]
Refractive Index	1.4300 (Predicted)	[2]
Form	Liquid (Predicted)	[3]
Color	Clear, light yellow/green (Predicted)	[3]

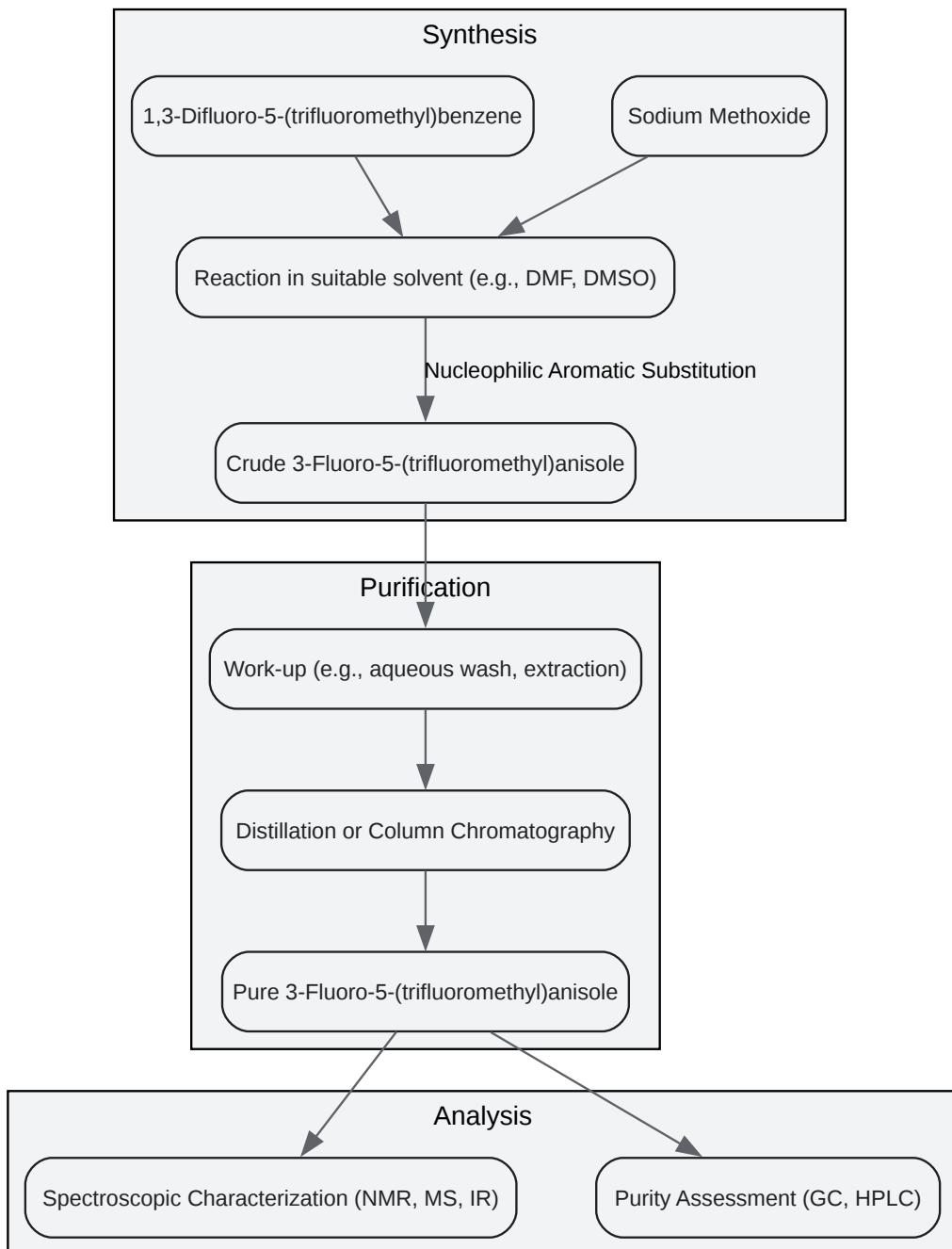
Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **3-Fluoro-5-(trifluoromethyl)anisole** is not readily available in the surveyed literature. However, a plausible synthetic route can be extrapolated from established methods for the preparation of similar fluorinated anisole derivatives. One potential pathway involves the nucleophilic aromatic substitution of a suitable precursor, such as 1,3-difluoro-5-(trifluoromethyl)benzene, with sodium methoxide.

Hypothetical Synthetic Workflow

The following diagram outlines a potential workflow for the synthesis and purification of **3-Fluoro-5-(trifluoromethyl)anisole**.

Hypothetical Synthesis Workflow for 3-Fluoro-5-(trifluoromethyl)anisole

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Caption: A potential workflow for the synthesis, purification, and analysis of **3-Fluoro-5-(trifluoromethyl)anisole**.

General Experimental Protocol for a Related Compound (p-Fluoroanisole)

A method for preparing p-fluoroanisole involves the reaction of p-bromofluorobenzene with sodium methoxide in the presence of a catalyst and a solvent like DMF. The reaction is heated, and after completion, the product is isolated and purified by distillation. This general procedure could be adapted for the synthesis of **3-Fluoro-5-(trifluoromethyl)anisole**.^[4]

Spectral Data

Experimental spectral data for **3-Fluoro-5-(trifluoromethyl)anisole** is not widely published. However, predicted spectra and data from analogous compounds can provide valuable insights for characterization.

NMR Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluoro and trifluoromethyl groups. Resources for predicting ¹H NMR spectra of related compounds are available.^{[5][6]}
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine and trifluoromethyl substituents. Databases and literature on related fluorinated anisoles can aid in the assignment of these signals.^{[7][8][9]}

Mass Spectrometry

The mass spectrum of **3-Fluoro-5-(trifluoromethyl)anisole** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the methoxy group, the trifluoromethyl group, and potentially neutral fragments like CO. Analysis of fragmentation patterns of similar trifluoromethyl-substituted aromatic compounds can aid in the interpretation of the mass spectrum.^{[10][11][12]}

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether linkage, and strong absorptions corresponding to the C-F bonds of the fluoro and trifluoromethyl groups. Reference spectra of related fluorinated anisoles are available for comparison.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Reactivity and Stability

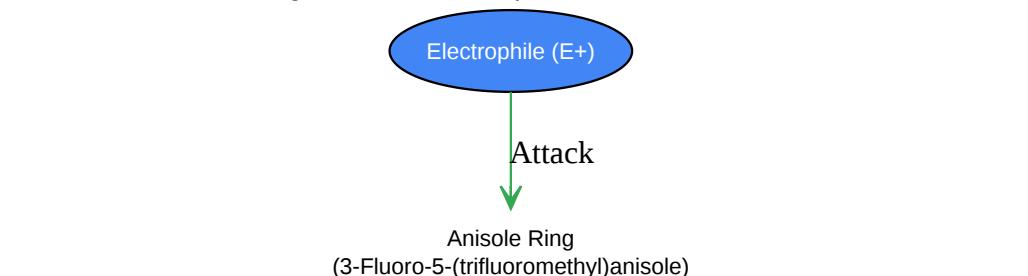
Reactivity

The reactivity of the aromatic ring in **3-Fluoro-5-(trifluoromethyl)anisole** is significantly influenced by the electronic properties of its substituents.

- Electrophilic Aromatic Substitution (EAS): The methoxy group is an activating, ortho-, para-director, while the fluoro and trifluoromethyl groups are deactivating, meta-directors. The interplay of these effects will determine the regioselectivity and rate of EAS reactions. The strong deactivating nature of the trifluoromethyl group suggests that harsh reaction conditions may be necessary for electrophilic substitution.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing fluoro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack. The fluorine atom can act as a leaving group in NAS reactions, a characteristic that is counterintuitive based on C-F bond strength but is explained by the rate-determining step being the initial nucleophilic attack.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

The following diagram illustrates the directing effects of the substituents on electrophilic aromatic substitution.

Directing Effects in Electrophilic Aromatic Substitution



OCH₃
(Activating, o,p-directing)

F
(Deactivating, o,p-directing)

CF₃
(Deactivating, m-directing)

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Caption: Opposing directing effects of substituents on the anisole ring.

Thermal Stability

Specific experimental data on the thermal stability of **3-Fluoro-5-(trifluoromethyl)anisole** is unavailable. However, the presence of the strong C-F bonds in the trifluoromethyl group generally enhances the thermal stability of organic compounds. Thermal decomposition of fluorinated aromatic compounds can proceed through complex radical pathways, potentially leading to the formation of various fluorinated and non-fluorinated products.[25][26][27]

Biological Activity and Drug Development Applications

While there is no specific information on the direct biological activity or signaling pathway involvement of **3-Fluoro-5-(trifluoromethyl)anisole**, its structural motif is found in compounds with pharmacological relevance. The incorporation of fluoro and trifluoromethyl groups is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[28][29] The unique electronic and steric properties of this compound make

it an attractive fragment for the synthesis of new chemical entities in drug discovery programs.

[22][30]

Conclusion

3-Fluoro-5-(trifluoromethyl)anisole is a valuable chemical entity with significant potential in the fields of medicinal chemistry and materials science. This technical guide consolidates the currently available, albeit limited, information on its physical, chemical, and spectral properties. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in various research and development applications. The provided hypothetical protocols and analyses of related compounds offer a starting point for such endeavors.

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